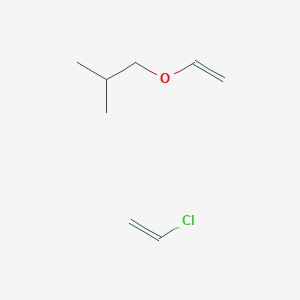
(1R,2R)-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
(1R,2R)-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid, also known as (1R,2R)-2-Chloro-4-methylcyclopropane-1-carboxylic acid (CMCP), is a versatile organic compound used in a variety of scientific research applications. It is a cyclic carboxylic acid, which is a type of organic compound that contains both an acid group and a cyclic ring structure. CMCP is widely used in organic synthesis, as well as in the development of new drugs and drug delivery systems.
Wissenschaftliche Forschungsanwendungen
CMCP has a wide range of applications in scientific research. It is used in organic synthesis to produce a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of cyclopropane-containing drugs, such as the anti-cancer drug cisplatin. In addition, CMCP is used in the synthesis of polymers, and as a catalyst in the synthesis of polyurethanes.
Wirkmechanismus
CMCP is an organic compound that can act as both an acid and a base. As an acid, it can donate a proton to a base, forming a salt. As a base, it can accept a proton from an acid, forming a salt. It is also capable of forming hydrogen bonds with other molecules, which can affect the properties of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMCP are largely unknown. However, it is known to be a weak acid, and it is believed that it may act as a proton donor or acceptor in biochemical reactions. In addition, CMCP has been shown to interact with proteins, and it is believed that it may play a role in the regulation of enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMCP in laboratory experiments is its versatility. It can be used in a variety of reactions, including organic synthesis and the synthesis of polymers. Additionally, it is relatively easy to synthesize, and it is readily available from chemical suppliers.
However, there are some limitations to using CMCP in laboratory experiments. For example, it is a weak acid and its reactivity can vary depending on the pH of the reaction mixture. Additionally, it is a highly reactive compound and can react with other compounds in the reaction mixture.
Zukünftige Richtungen
The potential future directions for research involving CMCP are vast. One area of research could focus on the use of CMCP in drug delivery systems. Additionally, research could be conducted to further explore the biochemical and physiological effects of CMCP, as well as its potential role in enzyme regulation. Other possible future directions include the development of new synthetic methods for CMCP, and the exploration of its potential applications in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-6-2-3-7(4-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEJAIDZLJVGOF-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178943 | |
| Record name | (1R,2R)-2-(3-Chloro-4-methylphenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220353-93-5 | |
| Record name | (1R,2R)-2-(3-Chloro-4-methylphenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220353-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-(3-Chloro-4-methylphenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)





![[2-(2-Ethylphenyl)cyclopropyl]methanol](/img/structure/B3069727.png)